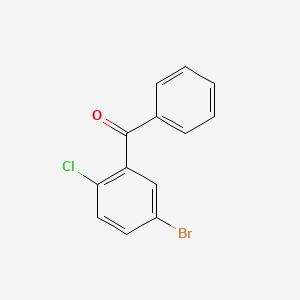

(5-Bromo-2-chlorophenyl)-phenylmethanone

Description

Significance in Contemporary Organic Chemistry and Methodological Development

The importance of (5-Bromo-2-chlorophenyl)-phenylmethanone and its analogues in modern organic chemistry is primarily linked to their role as key intermediates in the synthesis of high-value compounds, particularly pharmaceuticals. For instance, structurally related compounds such as (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855) serve as crucial precursors in the synthesis of Dapagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. chemicalbook.comresearchgate.net Similarly, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (B2915216) is a key intermediate for Empagliflozin, another important SGLT2 inhibitor. google.com

The presence of multiple halogen atoms on the benzophenone (B1666685) core allows for selective, stepwise functionalization through various cross-coupling reactions. This utility drives the development of new synthetic methodologies that are more efficient, selective, and sustainable. The demand for these complex halogenated intermediates in drug discovery and process chemistry stimulates research into novel catalytic systems and reaction conditions that can tolerate a wide range of functional groups, leading to advancements in the broader field of synthetic organic chemistry. nih.gov

Structural Characteristics of Halogenated Aryl Ketones and Their Synthetic Utility

Halogenated aryl ketones, such as this compound, possess distinct structural features that are central to their synthetic utility. The general structure consists of a carbonyl group linking two aryl rings, with one or more halogen atoms substituted on the rings.

The Carbonyl Group : The ketone functionality is a versatile handle for a multitude of chemical transformations. It can undergo nucleophilic addition reactions, reductions to form secondary alcohols, and can be converted into various other functional groups. This reactivity is fundamental to building molecular complexity from the benzophenone scaffold. nih.gov

Halogen Substituents : The presence of bromine and chlorine atoms on the aromatic ring significantly influences the molecule's reactivity. nih.gov These halogens are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but also activates specific positions for nucleophilic aromatic substitution. More importantly, the carbon-halogen bonds serve as reactive sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. wikipedia.orgacs.org The differential reactivity of C-Br versus C-Cl bonds can often be exploited for site-selective modifications.

The combination of these features makes halogenated aryl ketones powerful intermediates. The halogens can be viewed as protecting or directing groups that are later replaced to install new carbon-carbon or carbon-heteroatom bonds, providing a strategic pathway to complex target molecules. acs.org

| Property | Value |

|---|---|

| Molecular Formula | C13H8BrClO |

| Molecular Weight | 311.56 g/mol |

| CAS Number | 312749-31-8 |

| Appearance | Data not available |

Evolution of Synthetic Strategies for Benzophenone Scaffolds

The synthesis of benzophenones, the parent structure of this compound, has evolved significantly over the years, moving from classical methods to modern catalytic strategies that offer greater efficiency and substrate scope.

Friedel-Crafts Acylation: This is the most traditional and widely employed method for synthesizing benzophenones. vedantu.com The reaction involves the electrophilic aromatic substitution of an aromatic ring (like benzene) with a benzoyl chloride derivative in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). mdpi.compearson.comdoubtnut.com The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring. vedantu.comoregonstate.edu While effective for many substrates, this method can be limited by the need for stoichiometric amounts of the Lewis acid and potential side reactions if the aromatic substrate contains deactivating groups. oregonstate.edursc.org

Grignard Reactions: An alternative classical approach involves the use of organometallic reagents. One common route is the reaction of a phenylmagnesium halide (a Grignard reagent) with benzonitrile. sarthaks.com The nucleophilic Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate which, upon acidic hydrolysis, yields the desired benzophenone. sarthaks.comyoutube.com Another variation involves the reaction of a Grignard reagent with a benzoyl chloride or an aldehyde, followed by oxidation. miracosta.eduumkc.edu These methods are valuable for creating unsymmetrical benzophenones.

Palladium-Catalyzed Cross-Coupling Reactions: Modern organic synthesis has increasingly relied on transition-metal catalysis to construct benzophenone scaffolds, offering milder conditions and broader functional group tolerance. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an aryl boronic acid with an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.orgmdpi.comlibretexts.orgorganic-chemistry.org Specifically for ketones, the reaction can be adapted to couple aryl boronic acids with benzoyl chlorides. mdpi.com This method is highly valued for its reliability and the commercial availability of a vast array of boronic acids and aryl halides, allowing for the synthesis of complex, highly functionalized benzophenones. edu.krd

| Method | Reactants | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Arene + Benzoyl Chloride | Lewis Acid (e.g., AlCl₃) | Well-established, uses readily available starting materials. vedantu.commdpi.com | Requires stoichiometric Lewis acid, limited by substrate electronics, harsh conditions. oregonstate.edu |

| Grignard Reaction | Phenylmagnesium Halide + Benzonitrile/Benzoyl Chloride | None (Stoichiometric) | Good for unsymmetrical ketones, versatile. sarthaks.commiracosta.edu | Highly sensitive to moisture and protic functional groups. umkc.edulibretexts.org |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid + Aryl Halide/Acyl Chloride | Palladium Catalyst, Base | Mild conditions, high functional group tolerance, broad scope. wikipedia.orgmdpi.com | Cost of palladium catalyst, sensitivity to air/moisture for some catalysts. |

Structure

3D Structure

Properties

Molecular Formula |

C13H8BrClO |

|---|---|

Molecular Weight |

295.56 g/mol |

IUPAC Name |

(5-bromo-2-chlorophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H8BrClO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H |

InChI Key |

LPWNLYGKFPQUEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl |

Origin of Product |

United States |

Reaction Pathways and Transformational Chemistry of 5 Bromo 2 Chlorophenyl Phenylmethanone

Reactivity of the Ketone Moiety

The ketone functional group in (5-Bromo-2-chlorophenyl)-phenylmethanone is a key site for a variety of chemical transformations. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is a fundamental reaction of ketones. A diverse range of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

One of the most significant classes of nucleophilic addition reactions for ketones is the Wittig reaction. This reaction involves the use of a phosphorus ylide to convert the carbonyl group into a carbon-carbon double bond. For this compound, this would provide a route to substituted alkenes. While specific examples with this exact ketone are not prevalent in the literature, the reaction is broadly applicable to substituted benzophenones.

Another important set of nucleophilic additions involves organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). These strong nucleophiles readily add to the carbonyl carbon to form tertiary alcohols after an acidic workup. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to yield (5-Bromo-2-chlorophenyl)(phenyl)(methyl)methanol.

The general mechanism for nucleophilic addition to a diaryl ketone like this compound is illustrated below:

| Step | Description |

| 1. Nucleophilic Attack | The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. |

| 2. Intermediate Formation | The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. |

| 3. Protonation | The alkoxide intermediate is protonated by a suitable acid source (e.g., water, dilute acid) to yield the final alcohol product. |

Diverse Reductive Transformations of the Ketone to Alcohol Derivatives and Beyond

The reduction of the ketone moiety in this compound to a secondary alcohol, (5-Bromo-2-chlorophenyl)(phenyl)methanol, is a common and important transformation. This can be achieved through various reductive methods.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used to reduce ketones to alcohols. The reaction is typically carried out in a protic solvent like methanol or ethanol. The hydride ion (H⁻) from the borohydride acts as a nucleophile, attacking the carbonyl carbon.

A plausible reaction scheme for the reduction of this compound with sodium borohydride is as follows:

| Reactant | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol (CH₃OH) | (5-Bromo-2-chlorophenyl)(phenyl)methanol |

The workup of the reaction typically involves the addition of water or dilute acid to quench any unreacted borohydride and to protonate the resulting alkoxide.

The reactivity of reducing agents can be enhanced by the presence of a Lewis acid. For instance, the reduction of ketones can be achieved using silanes in the presence of a Lewis acid like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the hydride transfer from the silane.

A study on the synthesis of diarylmethanes, which are key building blocks for SGLT2 inhibitors, utilized a two-step process involving the synthesis of a diarylketone followed by reduction. In this context, a TiCl₄/NaBH₄ system was found to be effective for the reduction of related ketones acs.org. While not directly applied to this compound in the cited study, this methodology is applicable to a range of substituted benzophenones.

The mechanism of ketone reduction by metal hydrides like sodium borohydride involves the transfer of a hydride ion to the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate which is subsequently protonated.

Electrochemical studies on a series of substituted benzophenones have shown that they generally undergo two one-electron reductions. The first is a reversible reduction to form a stable radical anion (except for halogen-substituted benzophenones), and the second is an irreversible reduction leading to an unstable benzhydrol dianion researchgate.net. These studies provide insight into the electronic effects of substituents on the reduction potential of the ketone. For this compound, the electron-withdrawing nature of the bromo and chloro groups would be expected to make the ketone more susceptible to reduction compared to unsubstituted benzophenone (B1666685).

Chemical Transformations Involving Aromatic Halogen Substituents

The bromo and chloro substituents on the aromatic rings of this compound offer opportunities for further functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for selective transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound, is a widely used method for forming new carbon-carbon bonds. In the case of this compound, a selective Suzuki coupling at the more reactive bromo position could be achieved, allowing for the introduction of a new aryl or alkyl group.

Another important transformation is nucleophilic aromatic substitution (SNA r). While aryl halides are generally unreactive towards nucleophiles, the presence of electron-withdrawing groups can facilitate this reaction. The ketone group itself is electron-withdrawing, which can activate the aromatic ring towards nucleophilic attack, particularly at positions ortho and para to the carbonyl group. However, given the substitution pattern of this compound, SNA r reactions may require harsh conditions or the presence of a strong nucleophile.

The following table summarizes potential transformations involving the halogen substituents:

| Reaction Type | Reagents | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | (5-Aryl-2-chlorophenyl)-phenylmethanone |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | (5-Amino-2-chlorophenyl)-phenylmethanone derivative |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | (5-Bromo-2-methoxyphenyl)-phenylmethanone (less likely) |

It is important to note that the relative reactivity of the C-Br and C-Cl bonds would need to be carefully considered to achieve selective functionalization.

Nucleophilic Aromatic Substitution Reactions of Aryl Halides

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs). chemistrysteps.com The reaction typically proceeds through a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

In the case of this compound, the carbonyl group acts as a powerful EWG, activating the substituted phenyl ring for nucleophilic attack. The position of this activating group relative to the halogens is crucial for reactivity. libretexts.org

Activation of the Chloro Substituent: The chlorine atom is located at the ortho position relative to the carbonyl group. This placement provides significant resonance stabilization for the negative charge that develops in the Meisenheimer intermediate during nucleophilic attack, strongly activating this position for substitution. libretexts.orgyoutube.com

Deactivation of the Bromo Substituent: The bromine atom is at the meta position relative to the carbonyl group. A substituent in the meta position offers no direct resonance stabilization for the anionic intermediate, rendering it far less reactive towards SNAr compared to the ortho or para positions.

Consequently, nucleophilic attack will selectively occur at the C-Cl bond. This differential reactivity allows for the precise replacement of the chlorine atom with various nucleophiles while leaving the bromine atom intact for subsequent transformations.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | (5-Bromo-2-methoxyphenyl)-phenylmethanone |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | (5-Bromo-2-aminophenyl)-phenylmethanone Derivatives |

Further Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For aryl halides, the reactivity in these reactions, particularly those catalyzed by palladium, generally follows the order of C-I > C-Br > C-OTf >> C-Cl. tcichemicals.com This reactivity difference is fundamental to the chemistry of this compound, enabling highly selective and sequential functionalization.

The C-Br bond is significantly more susceptible to the initial oxidative addition step in catalytic cycles (like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination) than the stronger, less reactive C-Cl bond. tcichemicals.commdpi.com This allows for reactions to be performed selectively at the bromine-substituted position under conditions that leave the chlorine atom unaffected. beilstein-journals.org This orthogonal reactivity is highly advantageous, as the C-Cl bond can be targeted for a second, different coupling reaction under more forcing conditions (e.g., using specialized ligands, higher temperatures).

Table 2: Site-Selective Metal-Catalyzed Cross-Coupling at the C-Br Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | (2-Chloro-5-arylphenyl)-phenylmethanone |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | (2-Chloro-5-vinylphenyl)-phenylmethanone Derivative |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd₂(dba)₃, Ligand (e.g., BINAP) | (2-Chloro-5-(phenylamino)phenyl)-phenylmethanone |

Oxidation Reactions of the Benzophenone Scaffold for Functionalization

The core benzophenone scaffold, consisting of two aromatic rings connected by a carbonyl group, is generally robust and resistant to oxidation under standard conditions. The aromatic rings and the ketone functionality are thermodynamically stable, and reactions aimed at oxidizing the scaffold itself are not a common strategy for functionalization.

However, oxidation can be a viable strategy for modifying substituents that have been introduced onto the molecule through other reactions. For instance, if an alkyl or aryl group with an oxidizable position (like a methyl group) is introduced via a Suzuki-Miyaura coupling reaction (as described in 3.2.2), this appended group can be subsequently oxidized. This indirect approach allows for the introduction of carboxylic acid or other oxygenated functional groups.

Derivatization Strategies for Expanding Molecular Complexity

The true synthetic utility of this compound lies in its capacity as a platform for building more complex molecules through sequential and targeted reactions. The distinct reactivity of its functional groups (two different halogens, one ketone) allows for a multi-step, controlled derivatization process.

Sequential Cross-Coupling: The most powerful strategy involves leveraging the differential reactivity of the C-Br and C-Cl bonds. A first cross-coupling reaction is performed at the C-Br position, followed by a second, different cross-coupling at the C-Cl position. This enables the synthesis of highly substituted, unsymmetrical biaryl or multi-aryl structures. beilstein-journals.org

Modification of the Carbonyl Group: The ketone can be transformed to introduce new functionalities. Reduction with a mild reducing agent like sodium borohydride yields a secondary alcohol, creating a (5-bromo-2-chlorophenyl)(phenyl)methanol scaffold. More vigorous reduction (e.g., Wolff-Kishner or Clemmensen reduction) can remove the carbonyl oxygen entirely to form a methylene (B1212753) bridge, yielding a (5-bromo-2-chlorophenyl)methylbenzene derivative.

Combined Strategies: These strategies can be combined. For example, a Suzuki coupling at the C-Br position could be followed by reduction of the ketone, and finally, a Buchwald-Hartwig amination at the C-Cl position. This systematic approach provides access to a vast chemical space from a single starting material.

Table 3: Summary of Derivatization Strategies

| Strategy | Target Site | Transformation | Reagents (Example) | Resulting Scaffold |

|---|---|---|---|---|

| Sequential Coupling (Step 1) | C-Br Position | Suzuki Coupling | Phenylboronic Acid, Pd Catalyst | (2-Chloro-[1,1'-biphenyl]-3-yl)(phenyl)methanone |

| Sequential Coupling (Step 2) | C-Cl Position | Buchwald-Hartwig Amination | Morpholine, Pd Catalyst | (5-Phenyl-2-morpholinophenyl)(phenyl)methanone |

| Carbonyl Reduction | C=O Group | Reduction to Alcohol | NaBH₄ | (5-Bromo-2-chlorophenyl)(phenyl)methanol |

Mechanistic Investigations and Theoretical Studies on 5 Bromo 2 Chlorophenyl Phenylmethanone Reactivity

Detailed Reaction Mechanisms for Benzophenone (B1666685) Formation and Transformation

The primary method for the synthesis of (5-Bromo-2-chlorophenyl)-phenylmethanone is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of benzene (B151609) with 5-bromo-2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Mechanism of Formation (Friedel-Crafts Acylation):

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and leading to its cleavage. This generates a highly electrophilic acylium ion, which is resonance-stabilized.

Electrophilic Attack: The acylium ion then acts as an electrophile and is attacked by the π-electrons of the benzene ring. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the acyl group. This step restores the aromaticity of the benzene ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

The presence of both bromine and chlorine atoms on one of the phenyl rings makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These transformations allow for the selective functionalization at either the bromine or chlorine position, leveraging the differential reactivity of the carbon-halogen bonds.

Mechanisms of Transformation (Cross-Coupling Reactions):

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond (typically C-Br is more reactive than C-Cl) of this compound to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling an amine with the aryl halide. The mechanism is similar to the Suzuki coupling and involves:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide.

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base removes a proton from the nitrogen atom to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the arylamine product and regenerating the palladium(0) catalyst.

Catalyst Performance and Mechanistic Cycles in Transition Metal-Catalyzed Reactions

The efficiency and selectivity of transition metal-catalyzed reactions involving this compound are highly dependent on the choice of catalyst, ligands, base, and solvent. Palladium complexes are the most commonly employed catalysts for these transformations.

Catalyst and Ligand Effects:

The electronic and steric properties of the phosphine (B1218219) ligands coordinated to the palladium center play a critical role in the catalytic cycle. Electron-rich and bulky ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher catalytic activity. For instance, in Suzuki-Miyaura and Buchwald-Hartwig reactions, specialized ligands have been developed to improve catalyst stability and turnover numbers, allowing for the coupling of less reactive aryl chlorides.

Mechanistic Cycle of Palladium-Catalyzed Cross-Coupling:

The general catalytic cycle for palladium-catalyzed cross-coupling reactions of this compound can be summarized as follows:

| Step | Description |

| Catalyst Activation | A palladium(II) precatalyst is reduced in situ to the active palladium(0) species. |

| Oxidative Addition | The Pd(0) complex undergoes oxidative addition to the C-Br or C-Cl bond of the substrate. |

| Transmetalation/Amide Formation | The nucleophilic coupling partner (e.g., organoboron reagent or amine) reacts with the Pd(II) intermediate. |

| Reductive Elimination | The desired C-C or C-N bond is formed, and the product is released from the palladium center, regenerating the Pd(0) catalyst. |

The chemoselectivity of these reactions, i.e., the preferential reaction at the C-Br bond over the C-Cl bond, is a key aspect of their utility. This selectivity arises from the lower bond dissociation energy of the C-Br bond, which makes it more susceptible to oxidative addition by the palladium catalyst.

Insights into Stereochemical Control and Selectivity in Asymmetric Transformations (if applicable to derivatives)

While this compound itself is achiral, its derivatives can possess chiral centers. In such cases, stereochemical control in asymmetric transformations becomes a crucial consideration. For instance, if a derivative of this compound is used in a reaction that generates a new stereocenter, the use of chiral ligands on the transition metal catalyst can induce enantioselectivity.

The principles of stereochemical control in asymmetric catalysis are well-established. Chiral ligands create a chiral environment around the metal center, which can lead to a differentiation in the activation energies of the pathways leading to the two enantiomers of the product. This results in the preferential formation of one enantiomer over the other. The development of highly effective chiral ligands has been a major focus in the field of asymmetric catalysis.

Computational Chemistry Approaches for Understanding Reactivity and Selectivity

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms and predicting the reactivity and selectivity of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. researchgate.net DFT calculations can be employed to determine the geometries of ground states, intermediates, and transition states along a reaction pathway. By calculating the energies of these species, it is possible to construct a potential energy surface for the reaction, which provides valuable insights into the reaction mechanism and helps to identify the rate-determining step. For halogenated benzophenones, DFT can be used to model the oxidative addition step in cross-coupling reactions, providing information on the relative activation barriers for the C-Br and C-Cl bonds.

Frontier Molecular Orbital (FMO) theory is a useful conceptual tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO and LUMO can provide insights into the nucleophilic and electrophilic character of a molecule. For this compound, FMO analysis can help to predict the sites of nucleophilic and electrophilic attack and to understand the electronic effects of the halogen substituents on the reactivity of the aromatic rings and the carbonyl group. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. dntb.gov.ua

Predictive Modeling for Reaction Outcomes

Predictive modeling, utilizing computational chemistry, serves as a powerful tool for anticipating the reactivity and potential reaction outcomes of this compound. By employing theoretical frameworks like Density Functional Theory (DFT), chemists can forecast the molecule's behavior under various conditions, optimizing synthetic routes and minimizing the formation of undesirable byproducts. These models provide quantitative insights into the electronic and structural properties that govern the compound's reactivity.

At the core of predictive modeling is the analysis of the molecule's electronic structure. For this compound, the presence of electronegative halogen atoms (bromine and chlorine) and the polar carbonyl group (C=O) creates a distinct distribution of electron density across the molecule. DFT calculations can precisely quantify this distribution, identifying sites that are electron-rich (nucleophilic) and electron-poor (electrophilic). For instance, the carbonyl carbon is a primary electrophilic site, making it susceptible to attack by nucleophiles, while the oxygen atom is a key nucleophilic center. Quantum mechanical calculations are frequently used to determine parameters such as ionization energy, electron affinity, and chemical reactivity for complex molecules chemrxiv.org.

The table below illustrates hypothetical data from a DFT calculation (B3LYP/6-311++G(d,p) level of theory), showing the calculated Mulliken atomic charges on key atoms of the this compound structure. These charges are fundamental in predicting which parts of the molecule are likely to engage in chemical reactions.

| Atom | Position | Predicted Mulliken Charge (a.u.) | Predicted Reactivity Role |

|---|---|---|---|

| C (carbonyl) | Methanone Bridge | +0.58 | Strongly Electrophilic |

| O (carbonyl) | Methanone Bridge | -0.52 | Strongly Nucleophilic |

| C-Cl | Position 2 on Phenyl Ring | +0.15 | Electrophilic |

| Cl | Position 2 on Phenyl Ring | -0.19 | Nucleophilic / Leaving Group |

| C-Br | Position 5 on Phenyl Ring | +0.05 | Slightly Electrophilic |

| Br | Position 5 on Phenyl Ring | -0.08 | Nucleophilic / Leaving Group |

Furthermore, these computational models can assess how different solvents or catalysts might influence reaction outcomes. The polarity of a solvent can stabilize or destabilize transition states, altering the reaction pathway. Predictive models can account for these environmental effects, providing a more accurate forecast of product distribution. Studies on related benzophenone derivatives have shown that solvent choice can significantly impact reaction rates and spectroscopic properties rsc.org. The table below presents a hypothetical model predicting the yield of a Grignard reaction product under different simulated solvent conditions, demonstrating the practical application of such predictive tools in process chemistry.

| Solvent | Dielectric Constant | Predicted Activation Energy (kcal/mol) | Predicted Yield (%) |

|---|---|---|---|

| Diethyl Ether | 4.3 | 15.2 | 85 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 14.5 | 92 |

| Dichloromethane (B109758) (DCM) | 9.1 | 16.8 | 65 |

| Toluene | 2.4 | 18.1 | 40 |

Advanced Spectroscopic and Diffraction Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation of (5-Bromo-2-chlorophenyl)-phenylmethanone. While specific spectral data for the parent compound is not publicly available, the expected chemical shifts and coupling patterns can be inferred from the analysis of closely related benzophenone (B1666685) derivatives.

For instance, in the ¹H NMR spectrum, the protons on the unsubstituted phenyl ring would typically appear as a complex multiplet system in the aromatic region (approximately 7.4-7.8 ppm). The three protons on the substituted phenyl ring would exhibit distinct signals due to their unique electronic environments influenced by the adjacent bromine, chlorine, and carbonyl groups. The proton ortho to the chlorine would likely be the most deshielded, appearing at a lower field.

In the ¹³C NMR spectrum, the carbonyl carbon is the most characteristic and downfield signal, typically appearing around 195 ppm. The substituted aromatic ring would show six distinct carbon signals, with their chemical shifts influenced by the inductive and mesomeric effects of the halogen and carbonyl substituents. The carbon atom bonded to the chlorine atom (C2) and the carbon atom bonded to the bromine atom (C5) would have their chemical shifts significantly affected.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹H | Phenyl-H | 7.40 - 7.85 | Complex multiplets |

| ¹H | (5-Bromo-2-chlorophenyl)-H | 7.30 - 7.80 | Three distinct signals with specific splitting patterns |

| ¹³C | C=O (Carbonyl) | ~195 | Most downfield signal |

| ¹³C | Aromatic C | 120 - 140 | Signals for all 12 aromatic carbons, influenced by substituents |

This is an interactive data table. Users can sort columns by clicking on the headers.

For fluorinated derivatives, such as (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (B2915216), fluorine-19 (¹⁹F) NMR spectroscopy serves as a powerful diagnostic tool. spectrabase.com The ¹⁹F nucleus is 100% abundant and highly sensitive, providing sharp signals over a wide chemical shift range. The chemical shift of the fluorine signal provides direct insight into its electronic environment. Furthermore, through-bond J-coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide crucial connectivity information, confirming the position of the fluorine substituent on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for the characterization of this compound, as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The calculated exact mass of C₁₃H₈BrClO is 293.9447 Da.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). HRMS can resolve these different isotopologues, and the observed pattern serves as a definitive confirmation of the presence and number of bromine and chlorine atoms in the molecule. This isotopic signature is a powerful tool for identifying halogenated compounds in complex mixtures. Isotopic labeling studies, where atoms are replaced by their heavier isotopes (e.g., ¹³C or ²H), can also be employed in conjunction with HRMS to investigate reaction mechanisms or metabolic pathways involving this compound.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion [C₁₃H₈BrClO]⁺

| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |

| C₁₃H₈⁷⁹Br³⁵Cl¹⁶O | 293.9450 | 100.0 |

| C₁₃H₈⁸¹Br³⁵Cl¹⁶O | 295.9430 | 97.3 |

| C₁₃H₈⁷⁹Br³⁷Cl¹⁶O | 295.9421 | 32.5 |

| C₁₃H₈⁸¹Br³⁷Cl¹⁶O | 297.9399 | 31.6 |

This is an interactive data table. Users can sort columns by clicking on the headers.

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and conformation.

While the crystal structure of this compound itself has not been reported, a detailed structural analysis of the closely related derivative, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855), has been accomplished using single-crystal X-ray diffraction. researchgate.netnih.gov This analysis provides invaluable insight into the molecular geometry and packing of this class of compounds.

The study revealed that (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone crystallizes in the orthorhombic space group Pbca. nih.gov A key structural feature is the significant twist between the two aromatic rings. The dihedral angle formed between the plane of the 5-bromo-2-chlorophenyl ring and the 4-ethoxyphenyl ring was determined to be 69.30 (3)°. researchgate.netnih.gov This non-planar conformation is a result of steric hindrance around the central carbonyl bridge. The crystal structure is stabilized by weak intermolecular C—H···O hydrogen bonds, which link the molecules into chains. researchgate.netnih.gov This detailed structural information is crucial for understanding the molecule's physical properties and its interactions in a biological context.

Table 3: Crystallographic Data for (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₂BrClO₂ | nih.gov |

| Molecular Weight | 339.61 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a (Å) | 9.5979 (19) | nih.gov |

| b (Å) | 12.951 (3) | nih.gov |

| c (Å) | 22.457 (5) | nih.gov |

| V (ų) | 2791.3 (10) | nih.gov |

| Z | 8 | nih.gov |

| Temperature (K) | 153 | researchgate.net |

| Dihedral Angle (°) | 69.30 (3) | researchgate.netnih.gov |

This is an interactive data table. Users can sort columns by clicking on the headers.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

A structural study of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone , an ethoxy derivative of the title compound, reveals the significant role of weak intermolecular hydrogen bonds in its crystal packing. nih.govresearchgate.net The analysis shows that C—H···O hydrogen bonds are the primary interaction linking adjacent molecules. nih.gov In this structure, the aromatic C—H group acts as a hydrogen bond donor, while the carbonyl oxygen atom serves as the acceptor. These interactions form chains of molecules that propagate along a specific crystallographic axis. nih.govresearchgate.net

The geometry of these interactions is a key determinant of their strength and influence on the crystal lattice. The specific parameters for the observed C—H···O hydrogen bond in (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone are detailed in Table 1. nih.gov

Table 1: Hydrogen-Bond Geometry (Å, °) for (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C10—H10···O1 | 0.93 | 2.50 | 3.369 | 156 |

Data sourced from a study on (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com The IR spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to its constituent functional groups.

The most prominent feature in the IR spectrum of a benzophenone derivative is the strong absorption band due to the stretching vibration of the carbonyl group (C=O). researchgate.net For benzophenones, this band typically appears in the 1630-1740 cm⁻¹ region. researchgate.netresearchgate.net Its precise position is sensitive to the electronic effects of the substituents on the phenyl rings. The electron-withdrawing nature of the bromine and chlorine atoms on one ring would influence the carbonyl bond, which is reflected in the absorption frequency.

Other key functional groups that would produce characteristic signals include the aromatic rings and the carbon-halogen bonds. The C-H stretching vibrations of the aromatic rings are expected to appear in the 3000-3100 cm⁻¹ region. scialert.net In-plane and out-of-plane C-H bending vibrations, which are useful for determining the substitution pattern on the benzene (B151609) rings, occur in the fingerprint region (below 1500 cm⁻¹). scialert.net The carbon-carbon stretching vibrations within the aromatic rings typically result in a series of bands between 1450 and 1600 cm⁻¹.

The vibrations corresponding to the carbon-halogen bonds are found at lower frequencies. The C-Cl stretching vibration is generally observed in the 800-600 cm⁻¹ range, while the C-Br stretching absorption occurs at even lower wavenumbers, typically between 600 and 500 cm⁻¹.

A summary of the expected characteristic IR absorption bands and their corresponding vibrational modes for this compound is presented in Table 2.

Table 2: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1680 - 1650 | C=O Stretch | Ketone (Carbonyl) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1000 | C-H In-plane bending | Aromatic Ring |

| 900 - 675 | C-H Out-of-plane bending | Aromatic Ring |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

| 600 - 500 | C-Br Stretch | Aryl Halide |

Frequency ranges are based on typical values for substituted benzophenones and related aromatic compounds. researchgate.netscialert.netnih.gov

Applications of 5 Bromo 2 Chlorophenyl Phenylmethanone As a Key Synthetic Intermediate

Role as a Versatile Building Block in the Construction of Complex Organic Architectures

(5-Bromo-2-chlorophenyl)-phenylmethanone and its derivatives are highly valued in organic synthesis for their adaptability. The molecule possesses several reactive sites that can be selectively manipulated to build intricate structures. The ketone's carbonyl group is a key functional handle, readily undergoing reduction to form a methylene (B1212753) bridge, which is a crucial step in creating the diarylmethane core of many active pharmaceutical ingredients (APIs).

Furthermore, the bromine and chlorine substituents on one of the phenyl rings are not merely passive components. These halogen atoms provide strategic points for further chemical modifications, such as cross-coupling reactions, which allow for the introduction of additional complexity and functionality. This multi-faceted reactivity makes the compound a powerful tool for medicinal chemists and process chemists aiming to construct sophisticated molecular targets from relatively simple starting materials.

Strategic Intermediate in the Synthesis of Pharmaceutical Precursors

The most significant application of this compound derivatives is in the synthesis of precursors for modern therapeutics. Its diarylketone structure forms the backbone of several high-value pharmaceutical compounds.

The compound is a cornerstone in the manufacturing of a class of antidiabetic drugs known as SGLT2 inhibitors. These drugs work by preventing the kidneys from reabsorbing glucose back into the blood.

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855) is a direct and key intermediate in the synthesis of Dapagliflozin. nih.govguidechem.comresearchgate.net The synthesis typically begins with 5-bromo-2-chlorobenzoic acid, which is converted to its acyl chloride. guidechem.com This is followed by a Friedel-Crafts acylation reaction with phenetole (B1680304) (ethoxybenzene) to form the diarylketone structure of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. nih.govguidechem.com The central ketone is then reduced to a methylene group to form the diarylmethane core, which is further elaborated through glycosylation to yield Dapagliflozin. nih.gov

A structurally similar derivative, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (B2915216), serves as a key starting material for the synthesis of Empagliflozin. The synthetic strategy is analogous, involving the reduction of the ketone to a methylene bridge, followed by subsequent reactions to introduce the tetrahydrofuran (B95107) and glucose moieties characteristic of Empagliflozin.

The general synthetic pathway is outlined below:

| Step | Reaction | Intermediate/Product | Purpose |

| 1 | Friedel-Crafts Acylation | This compound derivative | Creates the core diarylketone scaffold. nih.govguidechem.com |

| 2 | Ketone Reduction | Diarylmethane derivative | Forms the central methylene bridge of the final API. |

| 3 | C-Glycosylation | Aryl C-glucoside | Attaches the crucial glucose moiety to the diarylmethane core. |

| 4 | Deprotection/Final Modification | Final SGLT2 Inhibitor (e.g., Dapagliflozin) | Removes protecting groups to yield the active pharmaceutical ingredient. |

The utility of this compound extends beyond the synthesis of currently marketed drugs. It also serves as a foundational scaffold for the development of new chemical entities. Researchers utilize this intermediate to create novel analogues of existing SGLT2 inhibitors in the quest for improved therapeutic profiles. For instance, the compound has been used as a key intermediate in the synthesis of a new class of cyclopropane-bearing SGLT2 inhibitors, demonstrating its role in expanding the chemical space for drug discovery. By modifying the core structure derived from this intermediate, scientists can fine-tune the pharmacological properties of new drug candidates.

Utility in the Production of Specialty Chemicals and Materials

While the predominant and well-documented application of this compound and its close derivatives lies within the pharmaceutical industry, its structural features suggest potential utility in other areas of chemical synthesis. Diarylketones are known precursors in materials science, for example, in the synthesis of polymers or functional dyes. However, based on currently available scientific literature, the primary role of this specific compound remains firmly rooted in its application as a high-value intermediate for producing APIs. Its use in non-pharmaceutical specialty chemicals or materials is not widely reported.

Structure Reactivity Relationships and Analog Design in 5 Bromo 2 Chlorophenyl Phenylmethanone Chemistry

Influence of Halogen Substitution Patterns on Electronic Distribution and Reactivity

The presence and positioning of halogen atoms on the phenyl rings of a benzophenone (B1666685) derivative profoundly impact its electronic landscape and subsequent chemical behavior. In (5-Bromo-2-chlorophenyl)-phenylmethanone, the first phenyl ring is substituted with both a chlorine and a bromine atom. These halogens exert a dual electronic influence on the aromatic ring: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). libretexts.orgmsu.eduaakash.ac.in

The inductive effect stems from the high electronegativity of halogen atoms, which pulls electron density away from the aromatic ring through the sigma bond framework. libretexts.orgmsu.edu This effect generally deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene (B151609). libretexts.org The resonance effect, conversely, involves the donation of a lone pair of electrons from the halogen into the π-system of the ring, which increases electron density, particularly at the ortho and para positions. libretexts.orglasalle.edu

In the specific case of the (5-Bromo-2-chlorophenyl) ring, the chlorine atom at the C2 position and the bromine atom at the C5 position combine to significantly deactivate this ring towards further electrophilic attack. This pronounced deactivation makes the second, unsubstituted phenyl ring the more probable site for such reactions. Furthermore, the carbon-halogen bonds themselves represent reactive sites, susceptible to cleavage under certain conditions, such as in photochemical reactions or in metal-catalyzed cross-coupling reactions, providing a handle for further molecular elaboration. researchgate.net

| Halogen Property | Description | Effect on Aromatic Ring |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond due to high electronegativity. libretexts.org | Deactivates the ring, making it less nucleophilic. |

| Resonance Effect (+R) | Donation of a lone pair of electrons into the aromatic π-system. libretexts.orglasalle.edu | Increases electron density at ortho and para positions, directing electrophilic attack to these sites. |

| Overall Effect | The strong -I effect dominates the weaker +R effect. aakash.ac.in | The ring is deactivated overall, but substitution is directed to the ortho/para positions. |

Effects of Substituents on the Second Phenyl Ring on Compound Properties and Reactivity

The introduction of substituents onto the second phenyl ring alters the electron density of that ring and can influence the reactivity of the entire molecule, including the carbonyl group. nih.gov

Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR), alkyl (-R), and amino (-NR₂) groups donate electron density to the aromatic ring, primarily through resonance or inductive effects. lasalle.edu This "activation" increases the ring's nucleophilicity, making it significantly more reactive toward electrophiles. For example, the well-documented derivative (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855), an intermediate in the synthesis of Dapagliflozin, features a potent ethoxy EDG. researchgate.netchemicalbook.com This group strongly activates the second ring for electrophilic substitution, directing incoming groups to the ortho and para positions relative to itself.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and other halogens (e.g., fluorine) withdraw electron density from the ring, thereby "deactivating" it. libretexts.orglasalle.edu This makes the ring less reactive toward electrophiles. An example is (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (B2915216). nih.gov The fluorine atom deactivates the second ring, though less so than the bromo- and chloro-substituents on the first ring.

Research on analogous systems like phenyl benzoates has demonstrated that a cross-interaction exists between the two aromatic rings. nih.gov Electron-withdrawing substituents on one ring can decrease the sensitivity of the carbonyl group to the electronic effects of substituents on the other ring, while electron-donating groups have the opposite effect. nih.gov This principle suggests that the reactivity of the carbonyl carbon in this compound can be modulated by substituents on the second phenyl ring.

| Substituent on Second Phenyl Ring (at para-position) | Example Compound | Electronic Effect | Predicted Effect on Ring Reactivity (Electrophilic Substitution) |

|---|---|---|---|

| -H (None) | This compound | Neutral reference | Baseline reactivity |

| -OC₂H₅ (Ethoxy) | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone nih.gov | Strongly electron-donating (+R > -I) | Strongly activated |

| -F (Fluoro) | (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone nih.gov | Electron-withdrawing (-I > +R) | Deactivated |

| -NO₂ (Nitro) | Hypothetical | Strongly electron-withdrawing (-I, -R) | Strongly deactivated |

Beyond electronics, the physical size of substituents plays a critical role in dictating reaction outcomes. Bulky groups, such as tert-butyl or naphthyl, can introduce significant steric hindrance, which can:

Direct Substitution: Steric bulk at an ortho position can impede electrophilic attack at that site, thereby increasing the proportion of the para-substituted product. lasalle.edu

Influence Catalyst Interaction: In catalyzed reactions, bulky substituents can affect how the molecule binds to the active site of a catalyst, potentially enhancing or diminishing catalytic activity and selectivity. researchgate.net

Rational Design of Functionalized Derivatives for Targeted Synthetic Pathways

A thorough understanding of the structure-reactivity relationships discussed above enables the rational design of this compound derivatives for specific synthetic goals. The inherent functionality of the parent molecule—the electrophilic carbonyl group and the two distinct halogen atoms—provides multiple avenues for elaboration.

The most prominent application of this rational design is in pharmaceutical synthesis. As noted, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is a key intermediate in the preparation of Dapagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of diabetes. chemicalbook.com The synthesis leverages the existing functionalities: the ethoxy-substituted ring is crucial for the subsequent steps leading to the final C-glycoside structure.

The design of derivatives for targeted pathways often involves:

Utilizing Halogens as Synthetic Handles: The bromine atom, in particular, is an excellent functional group for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Modifying the Carbonyl Group: The ketone can be reduced to a secondary alcohol, which can then be used in subsequent transformations, or it can serve as a site for nucleophilic addition.

Tuning for Biological Activity: In medicinal chemistry, structure-activity relationship (SAR) studies guide the modification of the benzophenone scaffold. For instance, studies on other benzophenone series have shown that the introduction of specific substituents, such as chloro or methyl groups at the para position, can enhance anti-inflammatory or anticancer activity. nih.gov This targeted approach allows chemists to synthesize libraries of related compounds to optimize for a desired biological effect.

Exploration of Heterocyclic and Extended Aromatic Analogs

Expanding the chemical space beyond simple phenyl rings can lead to derivatives with novel properties. This involves replacing one of the phenyl groups with a heterocycle or an extended aromatic system.

Heterocyclic Analogs: Replacing one of the phenyl rings with a heterocycle, such as thiophene (B33073), furan, or pyridine, can significantly alter the compound's electronic properties, solubility, and potential for intermolecular interactions (e.g., hydrogen bonding). An example from the literature is (5-Bromo-2-thienyl)phenylmethanone, where a brominated thiophene ring takes the place of the di-halogenated phenyl ring. nih.gov Such analogs are common in medicinal chemistry, as the introduction of heteroatoms can improve pharmacokinetic profiles and introduce new binding interactions with biological targets. The synthesis of complex heterocyclic systems like pyrrol-3-ones often incorporates substituted phenyl groups, demonstrating the utility of these building blocks in constructing diverse molecular architectures. mdpi.com

Extended Aromatic Analogs: Replacing a phenyl ring with a larger, polycyclic aromatic system like naphthalene (B1677914) or anthracene (B1667546) extends the π-conjugation of the molecule. This can impact its photophysical properties, making it a candidate for applications in materials science. In a biological context, bulky naphthyl groups have been incorporated into benzophenone structures in the design of non-nucleoside HIV-1 reverse transcriptase inhibitors, where the extended aromatic system can form favorable interactions within the enzyme's binding pocket. nih.gov

| Analog Type | Example Structure Name | Key Structural Change | Potential Impact |

|---|---|---|---|

| Heterocyclic | (5-Bromo-2-thienyl)phenylmethanone nih.gov | (5-Bromo-2-chlorophenyl) ring is replaced by a (5-Bromo-2-thienyl) ring. | Altered electronics, solubility, and biological target interactions. |

| Extended Aromatic | Benzophenone with a naphthyl substituent nih.gov | A phenyl ring is replaced by a naphthyl ring. | Extended π-conjugation, altered photophysical properties, potential for enhanced van der Waals interactions. |

Future Directions and Emerging Research Avenues in 5 Bromo 2 Chlorophenyl Phenylmethanone Chemistry

Development of More Sustainable and Greener Synthetic Protocols

The traditional synthesis of (5-Bromo-2-chlorophenyl)-phenylmethanone often relies on classical Friedel-Crafts acylation, a method notorious for its environmental drawbacks. These reactions typically employ stoichiometric amounts of strong Lewis acid catalysts, such as aluminum chloride (AlCl₃), which are sensitive to moisture and generate a large volume of corrosive, hazardous waste during aqueous workup.

Future research is actively pursuing greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials. One promising approach is the use of methanesulfonic anhydride (B1165640) (MSAA) as a promoter for Friedel-Crafts acylations. organic-chemistry.orgacs.org This methodology is metal-free and halogen-free, producing minimal waste and offering a significantly improved environmental factor. organic-chemistry.org Another avenue involves the use of deep eutectic solvents or ionic liquids, which can act as both the catalyst and the solvent, often allowing for easier product separation and catalyst recycling. researchgate.net The development of solvent-free reaction conditions, potentially assisted by microwave irradiation, is also a key area of investigation to enhance efficiency and reduce the reliance on volatile organic compounds (VOCs).

| Protocol | Catalyst/Reagent | Advantages | Disadvantages |

| Traditional Friedel-Crafts | Stoichiometric AlCl₃ or TiCl₄ | Well-established, high conversion | Large amount of hazardous waste, harsh conditions, moisture sensitive |

| Greener Acylation | Methanesulfonic Anhydride (MSAA) | Metal-free, halogen-free, minimal waste, biodegradable byproducts | May require specific reaction conditions or co-solvents for some substrates |

| Ionic Liquid-Based | e.g., BmimCl–FeCl₃ | Catalyst and solvent combined, potential for recyclability, high yields | Cost of ionic liquids, potential viscosity issues |

| Solid Acid Catalysis | Zeolites, Supported Metal Oxides | Heterogeneous (easy separation), reusable, generally less corrosive | Can require higher temperatures, potential for lower activity than homogeneous systems |

Discovery of Novel Catalytic Systems for Efficient Transformations

The heart of improving the synthesis of this compound lies in catalyst innovation. The limitations of traditional Lewis acids like AlCl₃ and TiCl₄ have spurred a search for more robust, efficient, and reusable catalytic systems. sigmaaldrich.comrsc.org

A major focus is on the development of heterogeneous catalysts . These solid-state catalysts, such as zeolites, acid-treated clays, and metal oxides supported on mesoporous silica (B1680970) (e.g., In₂O₃/MCM-41), offer significant process advantages. acs.org Their key benefit is the ease of separation from the reaction mixture, which simplifies purification and allows for the catalyst to be recovered and reused, thereby reducing cost and waste. acs.org

Research is also exploring novel homogeneous catalysts that can operate under milder conditions or with greater selectivity. For instance, compounds like molybdenum(VI) dioxodichloride (MoO₂Cl₂) have been shown to be effective catalysts for Friedel-Crafts acylation under solvent-free conditions. researchgate.net Metal triflates, particularly those of rare-earth elements, are also gaining attention as highly active, water-tolerant Lewis acid catalysts that can be used in smaller, truly catalytic amounts.

Exploration of New Chemical Transformations and Reactivity Modes

Currently, the primary utility of this compound is as a synthetic intermediate where the ketone carbonyl group is subsequently reduced. However, the molecule possesses multiple reactive sites that remain largely unexplored. Future research will likely focus on unlocking the synthetic potential of this scaffold.

The aryl halides present on the benzophenone (B1666685) core—the bromine and chlorine atoms—are prime targets for cross-coupling reactions . Catalytic systems like those used in Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions could be employed to introduce a wide array of substituents. This would enable the creation of a diverse library of complex benzophenone derivatives from a single, common intermediate, opening pathways to new chemical entities with potentially novel biological activities.

Furthermore, the benzophenone moiety itself is a well-known photosensitizer. The exploration of photochemical reactions could uncover new reactivity modes, allowing for novel carbon-carbon and carbon-heteroatom bond formations under mild, light-driven conditions.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Design of Next-Generation Synthetic Intermediates with Enhanced Versatility and Specificity

This compound is a precursor, but future research will focus on designing derivatives of this molecule that serve as more advanced, "next-generation" intermediates. The benzophenone scaffold is a common feature in many biologically active compounds, making it a valuable building block. nih.gov

The strategic introduction of additional functional groups onto either of the aromatic rings could create intermediates with enhanced versatility. For example, adding a boronic ester, an alkyne, or an azide (B81097) group would create a multifunctional building block ready for direct use in click chemistry or late-stage diversification strategies. This would allow chemists to rapidly assemble libraries of complex molecules for high-throughput screening in drug discovery programs. mdpi.comnih.gov

Moreover, intermediates can be designed with improved physical or chemical properties, such as enhanced solubility in greener solvents or increased stability. By fine-tuning the structure of the intermediate, subsequent synthetic steps can be made more efficient and robust, ultimately streamlining the entire manufacturing process for active pharmaceutical ingredients.

Q & A

Q. What are the established synthetic routes for (5-Bromo-2-chlorophenyl)-phenylmethanone in academic research?

The compound is commonly synthesized via Friedel-Crafts acylation using bromo-chlorobenzene derivatives and benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Alternative methods include Suzuki-Miyaura cross-coupling between halogenated aryl boronic acids and ketone precursors under palladium catalysis. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yields, with dichloromethane or toluene typically used at 60–80°C .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

¹H/¹³C NMR resolves aromatic proton environments and substituent effects, while mass spectrometry (MS) confirms molecular weight (MW: 295.6 g/mol) via ESI or EI ionization. X-ray crystallography provides definitive structural validation, as demonstrated in studies reporting C–Br and C–Cl bond lengths (1.89–1.91 Å and 1.74 Å, respectively) .

Q. What purification methods are recommended for this compound post-synthesis?

Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization from ethanol or acetonitrile enhances purity (>95%), with melting points typically 120–125°C. Advanced methods like preparative HPLC may resolve stereochemical byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural analysis?

Discrepancies in unit cell parameters or bond angles often arise from twinning or disordered solvent molecules . Use SHELXL for refinement with high-resolution data (≤1.0 Å), applying TWIN/BASF commands for twinned structures. Validate geometric restraints (e.g., planar aromatic rings) against the Cambridge Structural Database (CSD) .

Q. What strategies analyze structure-activity relationships (SAR) of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinase enzymes. Kinetic assays (e.g., fluorescence polarization) quantify inhibition constants (Kᵢ). Substituent effects (e.g., replacing Br with I) are modeled via DFT calculations (B3LYP/6-31G**) to predict electronic perturbations .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The bromo group acts as a stronger leaving group than chloro, enabling selective functionalization in Pd-catalyzed reactions. Meta-chloro substitution directs electrophilic attacks to the para position, confirmed by Hammett σ⁺ values. Kinetic studies (e.g., Eyring plots) reveal activation barriers for Suzuki couplings with aryl boronic acids .

Q. What computational approaches predict the biological activity of derivatives?

Quantitative Structure-Activity Relationship (QSAR) models correlate logP and polar surface area with membrane permeability. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess protein-ligand stability over 100-ns trajectories. ADMET predictors (e.g., SwissADME) forecast metabolic stability and toxicity .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.